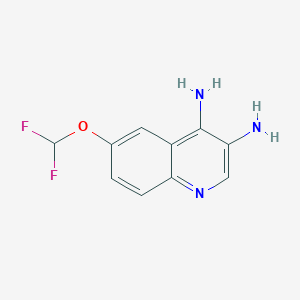

6-(Difluoromethoxy)quinoline-3,4-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9F2N3O |

|---|---|

Molecular Weight |

225.19 g/mol |

IUPAC Name |

6-(difluoromethoxy)quinoline-3,4-diamine |

InChI |

InChI=1S/C10H9F2N3O/c11-10(12)16-5-1-2-8-6(3-5)9(14)7(13)4-15-8/h1-4,10H,13H2,(H2,14,15) |

InChI Key |

YPWTVKVAHSGJTE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1OC(F)F)N)N |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Difluoromethoxy Quinoline 3,4 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 6-(difluoromethoxy)quinoline-3,4-diamine, a combination of one-dimensional and advanced two-dimensional NMR techniques would be employed for a comprehensive structural assignment.

¹H NMR Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 6-(difluoromethoxy)quinoline-3,4-diamine is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electron density around the proton, which is in turn affected by the presence of electron-withdrawing and electron-donating groups.

The aromatic region of the spectrum would show signals for the protons on the quinoline (B57606) core. The proton at the C2 position is anticipated to appear as a singlet at a downfield chemical shift, typically in the range of δ 8.0-8.5 ppm, due to the deshielding effect of the adjacent nitrogen atom. The protons on the benzene (B151609) ring of the quinoline system, H5, H7, and H8, would exhibit characteristic splitting patterns. Specifically, H5 would likely appear as a doublet, H7 as a doublet of doublets, and H8 as a doublet, with their chemical shifts influenced by the diamino and difluoromethoxy substituents.

A key feature in the ¹H NMR spectrum would be the signal for the difluoromethoxy group (-OCHF₂). This proton is expected to appear as a triplet due to coupling with the two fluorine atoms, with a characteristic chemical shift in the range of δ 6.5-7.5 ppm. The protons of the two amino groups (-NH₂) at the C3 and C4 positions would likely appear as broad singlets, and their chemical shifts can be variable depending on the solvent and concentration.

Predicted ¹H NMR Data for 6-(Difluoromethoxy)quinoline-3,4-diamine

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H2 | 8.0 - 8.5 | s (singlet) |

| H5 | 7.5 - 8.0 | d (doublet) |

| H7 | 7.0 - 7.5 | dd (doublet of doublets) |

| H8 | 7.2 - 7.7 | d (doublet) |

| -OCHF₂ | 6.5 - 7.5 | t (triplet) |

| 3-NH₂ | 4.0 - 6.0 | br s (broad singlet) |

Note: The predicted chemical shifts are based on general principles of NMR spectroscopy and data from related quinoline derivatives. Actual experimental values may vary.

¹³C NMR Investigations of the Carbon Framework

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 6-(difluoromethoxy)quinoline-3,4-diamine would give rise to a distinct signal. The chemical shifts of the carbon atoms are highly dependent on their hybridization and the electronegativity of the atoms attached to them.

The carbon atoms of the quinoline ring are expected to resonate in the aromatic region of the spectrum, typically between δ 110 and 160 ppm. The carbons directly bonded to the nitrogen atom (C2 and C8a) and the amino groups (C3 and C4) would be significantly influenced. The carbon of the difluoromethoxy group (-OCHF₂) is a key diagnostic signal and is expected to appear as a triplet due to one-bond coupling with the two fluorine atoms, at a chemical shift in the range of δ 110-120 ppm.

Predicted ¹³C NMR Data for 6-(Difluoromethoxy)quinoline-3,4-diamine

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 145 - 155 |

| C3 | 130 - 140 |

| C4 | 140 - 150 |

| C4a | 120 - 130 |

| C5 | 115 - 125 |

| C6 | 150 - 160 |

| C7 | 100 - 110 |

| C8 | 125 - 135 |

| C8a | 140 - 150 |

Note: The predicted chemical shifts are based on general principles of NMR spectroscopy and data from related quinoline derivatives. Actual experimental values may vary.

Advanced NMR Techniques (e.g., HMBC) for Structural Confirmation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional NMR experiments such as Heteronuclear Multiple Bond Correlation (HMBC) are crucial. The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds.

For 6-(difluoromethoxy)quinoline-3,4-diamine, an HMBC spectrum would be expected to show key correlations that confirm the placement of the substituents. For instance, a correlation between the proton of the -OCHF₂ group and the C6 carbon would definitively confirm the position of the difluoromethoxy group. Similarly, correlations between the amino protons and the carbons of the quinoline ring (C2, C3, C4, and C4a) would verify the location of the diamino substituents. Correlations between the aromatic protons and their neighboring carbons would allow for the complete assignment of the quinoline ring system.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 6-(difluoromethoxy)quinoline-3,4-diamine would display characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups.

The N-H stretching vibrations of the primary amino groups at C3 and C4 are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of the quinoline ring would be observed around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring system would give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region.

A key diagnostic feature would be the strong absorption bands corresponding to the C-F stretching vibrations of the difluoromethoxy group, which are expected in the region of 1000-1200 cm⁻¹. The C-O stretching vibration of the ether linkage in the difluoromethoxy group would also be present in this region. The N-H bending vibrations of the amino groups would likely appear around 1600-1650 cm⁻¹.

Predicted FTIR Data for 6-(Difluoromethoxy)quinoline-3,4-diamine

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3300 - 3500 | N-H stretching (amino groups) |

| 3000 - 3100 | Aromatic C-H stretching |

| 1600 - 1650 | N-H bending |

| 1400 - 1650 | C=C and C=N aromatic ring stretching |

| 1000 - 1200 | C-F stretching |

Note: The predicted vibrational frequencies are based on characteristic group frequencies and data from related compounds. Actual experimental values may vary.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, which is based on the inelastic scattering of monochromatic light, provides complementary information to FTIR spectroscopy. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

In the Raman spectrum of 6-(difluoromethoxy)quinoline-3,4-diamine, the symmetric stretching vibrations of the quinoline ring would be expected to produce strong signals. The C-F stretching vibrations of the difluoromethoxy group would also be Raman active. Due to their high symmetry, the aromatic ring breathing modes, which involve the expansion and contraction of the entire ring system, would likely give rise to intense and characteristic Raman bands. The vibrations of the C-C and C-N bonds within the heterocyclic system would also be observable. In general, quinoline derivatives are known to produce intense Raman signals due to their chromophoric groups and highly symmetric molecular structures. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. For 6-(Difluoromethoxy)quinoline-3,4-diamine, the molecular formula is C₁₀H₉F₂N₃O. nih.gov

The exact mass can be calculated as follows:

C: 10 x 12.00000 = 120.00000

H: 9 x 1.00783 = 9.07047

F: 2 x 18.99840 = 37.99680

N: 3 x 14.00307 = 42.00921

O: 1 x 15.99491 = 15.99491

Monoisotopic Mass: 225.07149 Da

An HRMS experiment using a technique like Electrospray Ionization (ESI) would be expected to detect the protonated molecule, [M+H]⁺, at an m/z of 226.07876. The high accuracy of the measurement (typically to within 5 ppm) would allow for the unambiguous confirmation of the elemental composition, distinguishing it from other potential formulas with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a robust technique for identifying and quantifying volatile and thermally stable compounds.

For a compound like 6-(Difluoromethoxy)quinoline-3,4-diamine, which contains polar amine groups, direct analysis by GC-MS can be challenging due to potential issues with peak tailing and poor thermal stability. nih.gov To overcome this, derivatization is often employed. The primary amine groups can be reacted with a derivatizing agent, such as heptafluorobutyric anhydride (B1165640) (HFBA), to form less polar and more volatile derivatives. nih.gov

The GC would separate the derivatized analyte from any impurities or side-products. Upon entering the mass spectrometer (typically using Electron Ionization), the molecule would fragment in a characteristic pattern. The resulting mass spectrum would show a molecular ion peak corresponding to the derivatized molecule and a series of fragment ions. The fragmentation pattern would be crucial for confirming the structure, with expected cleavages around the amine groups and the difluoromethoxy substituent.

Table 2: Expected GC-MS Data for Derivatized 6-(Difluoromethoxy)quinoline-3,4-diamine

| Parameter | Expected Result |

| Derivatizing Agent | Heptafluorobutyric anhydride (HFBA) |

| Retention Time | Dependent on GC column and conditions |

| Molecular Ion (M⁺) | Peak corresponding to the mass of the di-HFBA derivative |

| Key Fragment Ions | Fragments from loss of CF₃, C₂F₅, and cleavage of the quinoline ring |

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy investigates the transitions between electronic energy levels in a molecule upon absorption of ultraviolet (UV) and visible light.

The UV-Vis spectrum of 6-(Difluoromethoxy)quinoline-3,4-diamine is expected to be dominated by π→π* transitions characteristic of the quinoline aromatic system. The presence of the electron-donating amino groups and the difluoromethoxy group will influence the position and intensity of the absorption bands.

Based on studies of similar quinoline derivatives, such as 6-aminoquinoline, the spectrum would likely exhibit multiple absorption maxima. researchgate.net The primary absorption bands for quinoline itself appear around 275 nm and 310 nm. The introduction of the two amino groups and the difluoromethoxy group at positions 3, 4, and 6 is expected to cause a bathochromic (red) shift of these bands due to the extension of the conjugated system and the electron-donating nature of the substituents. The spectrum would therefore likely show strong absorptions in the 330-400 nm range.

Table 3: Predicted UV-Vis Absorption Maxima for 6-(Difluoromethoxy)quinoline-3,4-diamine in a Non-polar Solvent

| Electronic Transition | Predicted Wavelength (λ_max) | Molar Absorptivity (ε) |

| π→π* (Quinoline Core) | ~340-360 nm | High |

| π→π* (Quinoline Core) | ~280-300 nm | Moderate |

| n→π* | Weak, may be obscured | Low |

Solvatochromism is the phenomenon where the color of a substance, and thus its UV-Vis absorption spectrum, changes with the polarity of the solvent. This effect provides insight into the change in dipole moment of the molecule upon electronic excitation.

For 6-(Difluoromethoxy)quinoline-3,4-diamine, the presence of both electron-donating amine groups and the somewhat electron-withdrawing difluoromethoxy group suggests the potential for intramolecular charge transfer (ICT) character in its electronic transitions. researchgate.net In such cases, the excited state is typically more polar than the ground state.

Therefore, a positive solvatochromic effect is anticipated. As the solvent polarity increases (e.g., from hexane (B92381) to ethanol (B145695) to water), the absorption maxima (λ_max) are expected to shift to longer wavelengths (a bathochromic shift). researchgate.net This is because polar solvents will stabilize the more polar excited state to a greater extent than the ground state, thereby lowering the energy gap for the electronic transition. researchgate.net Plotting the transition energy versus a solvent polarity function (like the Lippert-Mataga plot) could provide quantitative information about the change in dipole moment upon excitation.

Computational and Theoretical Investigations of 6 Difluoromethoxy Quinoline 3,4 Diamine

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for predicting and understanding the electronic structure and properties of molecules. nih.gov These methods allow for the in-silico investigation of a compound's stability, reactivity, and spectroscopic characteristics before or alongside experimental synthesis and analysis.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method in chemistry and materials science. nih.govrsc.org It offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like quinoline (B57606) derivatives. DFT is used to determine a molecule's structure, stability, and electronic and optical properties. nih.gov Calculations for quinoline derivatives are often performed using software packages like Gaussian, with the results visualized using programs such as GaussView. nih.govrsc.org

The first step in most computational studies is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the ground state geometry. For flexible molecules, a conformational analysis is necessary to identify the most stable conformer(s). While the quinoline ring system is rigid, substituents like the difluoromethoxy and amine groups can rotate.

In studies of quinoline derivatives, geometry optimization is performed to find the local energy minima for the compounds. nih.gov For example, in an analysis of pristine quinoline and its derivatives, researchers found a limited number of flexible bonds, simplifying the conformational search. arabjchem.org The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. For instance, in a study of two quinoline-2-carboxylate derivatives, DFT calculations were used to refine the geometry, showing changes in the dihedral angle between the quinoline and phenyl rings after optimization. mdpi.com These structural parameters are fundamental for understanding the molecule's shape and steric properties.

Table 1: Representative Bond Lengths and Angles in Optimized Quinoline Derivatives

| Parameter | Typical Calculated Value (Å or °) | System Studied |

| C4=C5 Bond Length | 1.4211 - 1.4222 Å | Dichloro-hydroxy-methyl-quinoline arabjchem.org |

| C4-N7 Bond Length | 1.3608 - 1.3626 Å | Dichloro-hydroxy-methyl-quinoline arabjchem.org |

| C8-C7 Bond Length | 1.3190 - 1.3191 Å | Dichloro-hydroxy-methyl-quinoline arabjchem.org |

| Dihedral Angle (Quinoline-Phenyl) | 46.9° - 72.2° | Phenyl quinoline-2-carboxylate derivatives mdpi.com |

This table presents illustrative data from studies on related quinoline derivatives to demonstrate the type of information obtained from geometry optimization.

The accuracy of DFT calculations depends heavily on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, a key component of the total electronic energy. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a popular hybrid functional that often provides a good balance of accuracy and computational efficiency for organic molecules. stackexchange.comnih.gov

The basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, like 6-311++G(d,p) or the def2 series, provide more flexibility in describing the electron distribution, generally leading to more accurate results at a higher computational cost. nih.govresearchgate.netresearchgate.net

Studies often benchmark several functional and basis set combinations to find the most suitable level of theory for a specific class of molecules by comparing calculated results with experimental data. nih.govresearchgate.net For instance, a study on a chloro-dimethylquinoline derivative tested B3LYP, BVP86, B3PW91, PBEPBE, and BLYP functionals with various basis sets, concluding that B3LYP/6–311 + G(2d) performed best for that system. researchgate.net Similarly, research on various quinoline derivatives has successfully employed the B3LYP functional with basis sets like 6-31G'(d,p) and 6-31+G(d,p). nih.govscirp.org The choice is critical as it influences all calculated properties, from geometry to electronic energies. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability. nih.govscirp.org

A large energy gap suggests high kinetic stability and low chemical reactivity (a "hard" molecule), whereas a small gap indicates the molecule is more polarizable and reactive (a "soft" molecule). nih.gov DFT calculations are routinely used to compute the energies of these frontier orbitals. In a study of various synthesized quinoline derivatives, the HOMO-LUMO gaps were calculated to range from 1.878 eV to 3.938 eV, providing insight into their relative stabilities. nih.gov For the parent quinoline molecule, the calculated HOMO-LUMO gap using the B3LYP/6-31+G(d,p) level of theory was found to be -4.83 eV. scirp.org The distribution of electron density in the HOMO and LUMO also reveals sites susceptible to electrophilic and nucleophilic attack. rsc.org

Table 2: Illustrative HOMO, LUMO, and Energy Gap Data for Quinoline Derivatives (eV)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) |

| Quinoline scirp.org | -6.646 | -1.816 | 4.830 |

| 8-hydroxy-2-methyl quinoline arabjchem.org | -5.218 | -1.628 | 3.590 |

| 5,7-dichloro-8-hydroxy-2-methyl quinoline arabjchem.org | -5.032 | -1.157 | 3.875 |

| A quinoline-amide derivative (6al) rsc.org | - | - | 3.6604 |

| A quinoline-amide derivative (6ab) rsc.org | - | - | 3.1748 |

Note: This table compiles data from different studies on various quinoline derivatives to exemplify typical calculated values. Direct comparison between different studies requires caution due to variations in computational methods.

DFT calculations can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies correspond to the peaks in an experimental IR spectrum. Comparing the calculated and experimental spectra helps in assigning the vibrational modes of the molecule. For example, in studies of quinoline derivatives, DFT has been used to assign C-H stretching and bending modes, as well as other characteristic vibrations. arabjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.net These theoretical values are often compared with experimental data to aid in the structural elucidation of newly synthesized compounds. nih.govresearchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.govrsc.org It calculates the energies of electronic transitions from the ground state to various excited states. These transitions correspond to the absorption maxima (λ_max) observed experimentally. For instance, TD-DFT calculations at the B3LYP/6-31G'(d,p) level have been used to predict the absorption spectra of quinoline derivatives. nih.govrsc.org

Table 3: Example of Predicted Spectroscopic Data for Quinoline Derivatives

| Spectroscopy Type | Predicted Parameter | Typical Calculated Value | System Studied |

| IR | C-H stretching modes | 2913 - 3016 cm⁻¹ | Methyl-quinoline derivatives arabjchem.org |

| IR | C-H bending modes | 1430 - 1448 cm⁻¹ | Methyl-quinoline derivatives arabjchem.org |

| UV-Vis (TD-DFT) | λ_max | 337.72 - 372.65 nm | Quinoline-amide derivatives rsc.org |

| ¹³C NMR | Chemical Shifts | Varies | Tetrahydrochromeno[4,3-b] quinolines researchgate.net |

| ¹H NMR | Chemical Shifts | Varies | Tetrahydrochromeno[4,3-b] quinolines researchgate.net |

This table provides examples of the types of spectroscopic data that can be predicted using computational methods, based on studies of related compounds.

Beyond the HOMO-LUMO energies, DFT calculations provide a suite of electronic properties and reactivity descriptors that characterize a molecule's behavior. nih.govrsc.orgresearchgate.net

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several useful descriptors can be calculated:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It can be estimated as χ = -(E_HOMO + E_LUMO) / 2. researchgate.net

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. scirp.orgresearchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized. researchgate.net

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ²/2η = χ²/2η. arabjchem.orgresearchgate.net

These descriptors are crucial for understanding and predicting how a molecule will interact with other reagents. nih.govresearchgate.net

Table 4: Calculated Electronic Properties for Quinoline and a Derivative

| Property | Quinoline scirp.orgresearchgate.net | 8-hydroxy-2-methyl quinoline arabjchem.org |

| Dipole Moment (μ) | 2.004 D | 2.99 Debye |

| Ionization Potential (I = -E_HOMO) | 6.646 eV | 5.218 eV |

| Electron Affinity (A = -E_LUMO) | 1.816 eV | 1.628 eV |

| Chemical Hardness (η) | 2.415 eV | 1.628 eV |

| Electronegativity (χ) | 4.231 eV | 3.423 eV |

Data is compiled from different sources to illustrate the application of these calculations. Values are dependent on the specific computational methods used.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

To understand the dynamic behavior of 6-(Difluoromethoxy)quinoline-3,4-diamine, especially in a biological context or in solution, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are employed. arabjchem.orgnih.gov These methods treat atoms as classical particles governed by a force field—a set of parameters that define the potential energy of the system based on bond lengths, angles, and non-bonded interactions.

MD simulations solve Newton's equations of motion for the system over time, generating a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings. uantwerpen.bemdpi.com For 6-(Difluoromethoxy)quinoline-3,4-diamine, an MD simulation in an aqueous environment could:

Analyze the stability of different conformations.

Investigate the hydrogen bonding network between the diamine groups and water molecules. arabjchem.org

Determine how the flexible difluoromethoxy group orients itself in solution.

Simulate the interaction of the molecule with a biological target, such as a protein binding site, providing insights into its potential mechanism of action. nih.gov

Table 4: Typical Parameters and Outputs of an MD Simulation

| Parameter/Output | Description | Example Insight for 6-(Difluoromethoxy)quinoline-3,4-diamine |

|---|---|---|

| Force Field | Set of equations and parameters to describe the system's energy. | CHARMM36, AMBER |

| Simulation Time | Duration of the simulation. | 100 nanoseconds |

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Assesses the stability of the molecule's conformation or its binding to a target. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues. | Identifies flexible regions, such as the difluoromethoxy group. |

| SASA (Solvent Accessible Surface Area) | Measures the surface area of the molecule exposed to the solvent. | Quantifies changes in solvent exposure upon binding or conformational change. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, including those for the synthesis of complex molecules like quinolines.

To understand how 6-(Difluoromethoxy)quinoline-3,4-diamine might be synthesized, for instance via a Friedländer annulation or similar cyclization reaction, computational methods can be used to map out the entire reaction pathway. nih.gov This involves:

Identifying Stationary Points: Locating the minimum-energy structures of reactants, intermediates, and products.

Locating Transition States (TS): Finding the highest energy point along the reaction pathway that connects two minima. The TS is a saddle point on the potential energy surface and represents the energy barrier that must be overcome for the reaction to proceed.

Mapping the Reaction Coordinate: Calculating the Intrinsic Reaction Coordinate (IRC) to confirm that the identified transition state correctly connects the desired reactant and product.

Table 5: Hypothetical Energy Profile for a Key Step in a Quinoline Synthesis Note: This data is illustrative for a hypothetical cyclization step.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant Complex | Pre-cyclization intermediate | 0.0 |

| Transition State 1 (TS1) | Energy barrier for the cyclization step | +22.5 |

| Intermediate | Cyclized, non-aromatic intermediate | -5.8 |

| Transition State 2 (TS2) | Energy barrier for the final aromatization step | +10.2 |

Prediction of Stereoselectivity and Regioselectivity

Computational chemistry provides powerful tools to predict the outcomes of chemical reactions, particularly the regioselectivity of substitutions on aromatic systems. For 6-(difluoromethoxy)quinoline-3,4-diamine, these methods can elucidate the most probable sites for electrophilic and nucleophilic attacks.

Regioselectivity:

The regioselectivity of reactions involving the quinoline ring is governed by the electron distribution within the molecule, which is influenced by the attached functional groups. The 3,4-diamine groups are strong electron-donating groups, increasing the electron density of the quinoline ring, particularly at the ortho and para positions relative to their points of attachment. Conversely, the 6-(difluoromethoxy) group is expected to be electron-withdrawing due to the high electronegativity of the fluorine atoms.

Theoretical predictions of regioselectivity often involve the calculation of molecular orbital energies and charge distributions. For instance, in electrophilic aromatic substitution, the reaction is likely to occur at the carbon atom with the highest electron density, which often corresponds to the atom with the largest coefficient in the Highest Occupied Molecular Orbital (HOMO). For nucleophilic aromatic substitution, the reaction is favored at the most electron-deficient carbon, often identified by the largest coefficient in the Lowest Unoccupied Molecular Orbital (LUMO) or by analysis of the electrostatic potential map.

In a study on the regioselective nucleophilic aromatic substitution (SNAr) of 2,4-dichloroquinazolines, a related heterocyclic system, Density Functional Theory (DFT) calculations revealed that the carbon atom at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. nih.govresearchgate.net This aligns with the calculated lower activation energy for nucleophilic attack at this position, supporting the observed regioselectivity. nih.govresearchgate.net Similar principles can be applied to predict the reactivity of 6-(difluoromethoxy)quinoline-3,4-diamine. Computational methods can also predict the regioselectivity of electrophilic aromatic substitution reactions on heteroaromatic systems by identifying the most nucleophilic center through the calculation of the lowest free energies of protonation at each aromatic carbon. rsc.org

A hypothetical analysis of the regioselectivity for electrophilic attack on 6-(difluoromethoxy)quinoline-3,4-diamine would likely favor positions activated by the diamino groups. A computational approach could generate a reactivity map, as illustrated in the hypothetical data table below.

| Position on Quinoline Ring | Relative Predicted Reactivity (Qualitative) | Governing Factors |

|---|---|---|

| C-2 | Moderate | Activated by the 3-amino and 4-amino groups. |

| C-5 | Low | Deactivated by the 6-(difluoromethoxy) group. |

| C-7 | High | Activated by the 4-amino group (para-directing). |

| C-8 | Moderate | Activated by the 4-amino group (ortho-directing). |

Stereoselectivity:

The core quinoline structure of 6-(difluoromethoxy)quinoline-3,4-diamine is planar, and therefore, simple substitution reactions on the aromatic ring are unlikely to generate stereoisomers. However, if the molecule were to be involved in reactions with chiral reagents or catalysts, or if subsequent reactions on the substituent groups were to create chiral centers, computational methods would be invaluable for predicting the stereochemical outcome. For instance, modeling the transition states of a reaction involving a chiral catalyst can help in predicting which enantiomer or diastereomer will be formed preferentially.

Quantitative Structure-Activity/Property Relationship (QSAR) Studies based on Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to correlate the chemical structure of a series of compounds with their biological activity or a specific physicochemical property. orientjchem.org These models are built using calculated molecular descriptors. For 6-(difluoromethoxy)quinoline-3,4-diamine and its analogs, a QSAR study could be instrumental in predicting their potential biological activities, such as anticancer or antimicrobial effects, based on their structural features.

The development of a QSAR model involves several steps:

Data Set Selection: A series of quinoline derivatives with known biological activities would be selected.

Descriptor Calculation: A wide range of theoretical descriptors would be calculated for each molecule in the dataset. These descriptors can be categorized as:

Electronic Descriptors: Atomic net charges, dipole moment, HOMO and LUMO energies, and electrostatic potential. orientjchem.orgdntb.gov.ua

Steric Descriptors: Molecular volume, surface area, and specific conformational descriptors.

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP).

Model Development and Validation: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that relates the descriptors to the biological activity. allsubjectjournal.com The predictive power of the model is then rigorously validated. allsubjectjournal.com

A hypothetical QSAR study on a series of diaminoquinoline derivatives might identify key descriptors that influence a particular biological activity. The following table illustrates the type of data that would be generated and used in such a study.

| Compound | Log(1/IC50) (Experimental) | HOMO Energy (eV) (Calculated) | Molecular Volume (ų) (Calculated) | LogP (Calculated) |

|---|---|---|---|---|

| Derivative 1 | 5.2 | -5.8 | 250.1 | 2.1 |

| Derivative 2 | 5.8 | -5.6 | 265.4 | 2.5 |

| 6-(Difluoromethoxy)quinoline-3,4-diamine | (Predicted) | -5.9 | 275.3 | 2.3 |

| Derivative 3 | 4.9 | -6.1 | 240.8 | 1.9 |

Studies on quinoline derivatives have shown that QSAR models can successfully predict activities such as anticancer and antituberculosis effects. mdpi.comnih.govnih.gov

Investigation of Intermolecular Interactions and Binding Affinities (Theoretical Framework)

Understanding how 6-(difluoromethoxy)quinoline-3,4-diamine interacts with other molecules, particularly biological macromolecules like proteins and nucleic acids, is crucial for elucidating its mechanism of action. Computational methods provide a theoretical framework to investigate these intermolecular interactions and predict binding affinities.

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a protein (receptor). researchgate.netorientjchem.org

For 6-(difluoromethoxy)quinoline-3,4-diamine, a molecular docking study would involve:

Obtaining the 3D structure of a target protein.

Docking the 3D structure of the quinoline derivative into the active site of the protein.

Evaluating the binding poses based on a scoring function, which estimates the binding free energy. The more negative the docking score, the stronger the predicted binding affinity. nih.gov

The interactions stabilizing the ligand-protein complex can be analyzed, including:

Hydrogen Bonds: The two amino groups and the quinoline nitrogen of 6-(difluoromethoxy)quinoline-3,4-diamine can act as hydrogen bond donors and acceptors, respectively. The oxygen atom of the difluoromethoxy group can also participate as a hydrogen bond acceptor.

Hydrophobic Interactions: The quinoline ring system can engage in hydrophobic interactions with nonpolar amino acid residues in the protein's binding pocket.

π-π Stacking: The aromatic quinoline ring can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

Theoretical Calculation of Interaction Energies:

Beyond molecular docking, more rigorous quantum mechanical methods can be used to calculate the energies of specific intermolecular interactions, such as hydrogen bonds. The supermolecular approach, for example, calculates the interaction energy by subtracting the energies of the individual molecules from the energy of the complex. The Atoms in Molecules (AIM) theory can also be used to characterize and quantify hydrogen bond strengths.

A hypothetical summary of the potential intermolecular interactions for 6-(difluoromethoxy)quinoline-3,4-diamine is presented in the table below.

| Functional Group | Potential Interaction | Estimated Interaction Energy (kcal/mol) |

|---|---|---|

| 3-Amino group (-NH2) | Hydrogen Bond Donor | -3 to -8 |

| 4-Amino group (-NH2) | Hydrogen Bond Donor | -3 to -8 |

| Quinoline Nitrogen | Hydrogen Bond Acceptor | -2 to -6 |

| Difluoromethoxy Oxygen | Hydrogen Bond Acceptor | -1 to -4 |

| Quinoline Ring | π-π Stacking | -2 to -5 |

These theoretical investigations are fundamental in rational drug design, allowing for the prediction of a molecule's behavior and its potential as a therapeutic agent before undertaking expensive and time-consuming experimental synthesis and testing.

Advanced Chemical Reactivity and Synthetic Applications of 6 Difluoromethoxy Quinoline 3,4 Diamine Scaffolds

Electrophilic Aromatic Substitution Reactions of the Quinoline (B57606) Core

The reactivity of the quinoline ring system towards electrophilic aromatic substitution (SEAr) is complex and highly dependent on the nature and position of its substituents. The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it generally resistant to electrophilic attack. Conversely, the fused benzene (B151609) ring behaves more like a typical aromatic system.

In the case of 6-(difluoromethoxy)quinoline-3,4-diamine, the reactivity is dominated by the interplay of its functional groups:

Amino Groups (C3 & C4): The ortho-diamine groups are exceptionally strong activating groups and are ortho-, para-directing. Their presence dramatically increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack than an unsubstituted quinoline. The 3-amino group directs towards the C2 and C4 positions, while the 4-amino group directs towards the C3 and C5 positions.

Difluoromethoxy Group (C6): The -OCHF₂ group is strongly electron-withdrawing due to the inductive effect of the two fluorine atoms, deactivating the benzene portion of the quinoline core.

The combined effect suggests that electrophilic substitution will preferentially occur on the activated pyridine ring, specifically at the C2 position, and potentially at the C5 position of the benzenoid ring, which is para to the C4-amino group and meta to the C6-difluoromethoxy group. Reactions such as nitration or halogenation would likely be directed to these positions, although harsh conditions might be required to overcome the deactivating influence on the benzene ring. The directing power of amino groups in quinoline systems is a well-established principle in heterocyclic chemistry. youtube.comnih.gov

Nucleophilic Substitution Reactions and Amination

While nucleophilic aromatic substitution on the quinoline ring typically requires a good leaving group (e.g., a halogen) at the C2 or C4 position nih.govucsf.edu, the primary reactivity of 6-(difluoromethoxy)quinoline-3,4-diamine in this context involves the nucleophilic character of the amino groups themselves. The lone pair of electrons on the nitrogen atoms of the 3- and 4-amino groups allows them to act as potent nucleophiles.

A principal reaction in this category is nucleophilic acyl substitution, where the diamine reacts with acylating agents like acid chlorides or anhydrides. masterorganicchemistry.com This reaction proceeds via an addition-elimination mechanism to form the corresponding mono- or di-acylated amide derivatives. libretexts.org Such derivatizations are crucial for modifying the molecule's properties or for preparing it for subsequent transformations, such as polymerization.

| Reagent | Expected Product | Reaction Type |

|---|---|---|

| Acetyl Chloride (CH₃COCl) | N,N'-(6-(difluoromethoxy)quinoline-3,4-diyl)diacetamide | Diacylation |

| Benzoyl Chloride (C₆H₅COCl) | N,N'-(6-(difluoromethoxy)quinoline-3,4-diyl)dibenzamide | Diacylation |

| Acetic Anhydride (B1165640) ((CH₃CO)₂O) | N,N'-(6-(difluoromethoxy)quinoline-3,4-diyl)diacetamide | Diacylation |

| Tosyl Chloride (TsCl) | N,N'-(6-(difluoromethoxy)quinoline-3,4-diyl)bis(4-methylbenzenesulfonamide) | Disulfonylation |

Cyclization and Annulation Reactions to Form Fused Heterocycles

The ortho-diamine functionality at the C3 and C4 positions is a classic precursor for the synthesis of fused heterocyclic systems. This arrangement allows for facile cyclization and annulation reactions with a variety of bifunctional electrophiles to construct new five- or six-membered rings, leading to complex polycyclic aromatic systems. researchgate.net

The reaction of ortho-diamines with aldehydes, promoted by an oxidizing agent or a catalyst like chlorotrimethylsilane, is a common method for synthesizing fused imidazole (B134444) rings. organic-chemistry.org Similarly, reaction with 1,2-dicarbonyl compounds such as glyoxal (B1671930) or benzil (B1666583) leads to the formation of a fused pyrazine (B50134) ring. These reactions, often referred to as condensation-cyclization sequences, are highly efficient for building molecular complexity. The synthesis of a 3,4-diamino-1H-pyrazolo[4,3-c]quinoline through the fusion of an aminoquinoline with hydrazine (B178648) hydrate (B1144303) highlights the utility of this scaffold in creating novel heterocyclic systems. researchgate.net

| Reagent | Resulting Fused Ring | Product Class |

|---|---|---|

| Aromatic Aldehyde (Ar-CHO) | Imidazole | Imidazo[4,5-c]quinoline |

| Glyoxal (CHOCHO) | Pyrazine | Pyrazino[2,3-c]quinoline |

| Formic Acid (HCOOH) | Imidazole | Imidazo[4,5-c]quinoline |

| Phosgene or equivalent (e.g., CDI) | Imidazol-2-one | Imidazo[4,5-c]quinolin-2-one |

| Carbon Disulfide (CS₂) | Imidazole-2-thione | Imidazo[4,5-c]quinoline-2-thione |

Oxidation-Reduction Chemistry and Functional Group Transformations

The 6-(difluoromethoxy)quinoline-3,4-diamine scaffold can undergo both oxidation and reduction reactions at different sites.

Reduction: The quinoline ring system can be selectively reduced. Catalytic hydrogenation using transition metal catalysts (e.g., Rhodium, Platinum) or reduction with hydroboranes can reduce the pyridine portion of the heterocycle, yielding the corresponding 6-(difluoromethoxy)-1,2,3,4-tetrahydroquinoline-3,4-diamine. rsc.orgthieme-connect.de The choice of solvent and catalyst can influence the degree of reduction; for instance, using rhodium on alumina (B75360) in methanol (B129727) typically leads to the tetrahydroquinoline, while more forcing conditions or different solvents can result in the fully reduced decahydroquinoline. thieme-connect.deresearchgate.net

Oxidation: The amino groups are susceptible to oxidation, which could lead to various products depending on the oxidant used. Mild oxidation could potentially form nitroso or nitro derivatives, though this may be complicated by polymerization. Conversely, the 1,2,3,4-tetrahydroquinoline (B108954) derivative can be re-aromatized back to the parent quinoline through oxidative dehydrogenation using catalysts like cobalt oxide or under aerobic conditions, demonstrating the reversibility of the reduction process. organic-chemistry.org

Derivatization for Material Science Applications

The unique electronic and structural features of quinoline derivatives make them attractive candidates for the development of advanced materials with applications in optoelectronics. nih.govnih.gov

The presence of two primary amine groups makes 6-(difluoromethoxy)quinoline-3,4-diamine an ideal monomer for step-growth polymerization. It can react with diacyl chlorides or dianhydrides to form high-performance polyamides and polyimides, respectively. These polymers are known for their exceptional thermal stability and mechanical strength. The rigid quinoline unit incorporated into the polymer backbone can enhance these properties while also imparting specific electronic characteristics. Polymer-supported synthetic strategies have gained attention for their efficiency and the reusability of catalysts. tubitak.gov.tr The dehydrogenative polymerization of tetrahydroquinolines is another route to produce polyquinolines, which are an important class of electrically conducting organic materials. google.com

Quinoline-based materials are well-regarded for their use in optoelectronic devices due to their high thermal stability, excellent electron transport properties, and strong photoluminescence. nih.gov By incorporating the 6-(difluoromethoxy)quinoline-3,4-diamine moiety into a conjugated polymer, it is possible to modulate the optical and electronic properties of the material. nih.gov The electron-withdrawing difluoromethoxy group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, potentially improving electron injection and transport in devices like Organic Light-Emitting Diodes (OLEDs). The ability to form fused, extended π-systems through cyclization reactions further allows for the fine-tuning of the material's bandgap and emission color, making this scaffold a promising component for creating novel materials for next-generation solar cells and light-emitting applications. nih.govnih.gov

Development of Luminescent Materials

The quinoline scaffold is a fundamental component in the design of various luminescent materials due to its inherent photophysical properties. nih.govnih.gov The development of derivatives such as 6-(difluoromethoxy)quinoline-3,4-diamine leverages this core structure, with substituents strategically placed to modulate its fluorescence characteristics. The introduction of electron-donating or electron-accepting groups can significantly alter the energy levels of the frontier molecular orbitals, thereby tuning the absorption and emission wavelengths. sciforum.net

The photophysical properties of quinoline derivatives are strongly influenced by the nature and position of substituents on the heterocyclic ring. For instance, the introduction of a methoxy (B1213986) group, a known electron-donor, can have varied effects on fluorescence wavelength and quantum yield depending on its position. sciforum.net In the case of 6-(difluoromethoxy)quinoline-3,4-diamine, the difluoromethoxy group at the 6-position acts as an electron-withdrawing group, which is expected to influence the intramolecular charge transfer (ICT) characteristics of the molecule. This can lead to red-shifted emissions compared to unsubstituted quinolines. Furthermore, the 3,4-diamine moiety provides sites for hydrogen bonding and potential excited-state intramolecular proton transfer (ESIPT), which can result in large Stokes shifts and dual emission phenomena. researchgate.net

Research on related quinoline structures provides insight into the potential luminescent behavior of the target compound. Studies on 2-(aryl/thiophen-2-yl)quinazolin-4(3H)-ones, which share a similar heterocyclic core, have demonstrated fluorescence in the blue-green region with quantum yields reaching up to 89% in toluene. researchgate.net Similarly, novel 3,6-diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives have been shown to exhibit full-color-tunable solid-state fluorescence, a property attributed to twisted molecular conformations and specific molecular packing in the solid state. rsc.org These examples underscore the potential of amino-substituted quinoline-type scaffolds in creating advanced luminescent materials.

Table 1: Photophysical Properties of Representative Quinoline-Based Luminescent Compounds

| Compound/Derivative Class | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent/State | Reference |

|---|---|---|---|---|---|

| 2-(4'-N,N-diphenylamino[1,1'-biphenyl]-4-yl)-quinazolin-4(3H)-one | ~380 | ~460 | 0.89 | Toluene | researchgate.net |

| 3,4-dicyano-6,7-dimethoxy-carbostyril | 450 | 520 | ~0.50 | Acetonitrile | sciforum.net |

| 3,6-Diamino-7,8-dihydroisoquinoline-4-carbonitriles (DDIC) | N/A | Full visible range | N/A | Solid-State | rsc.org |

Note: This table presents data for structurally related compounds to infer the potential properties of 6-(difluoromethoxy)quinoline-3,4-diamine.

Applications in Organic Synthesis as Versatile Building Blocks

The 6-(difluoromethoxy)quinoline-3,4-diamine scaffold is a valuable building block in organic synthesis, primarily due to the reactivity of the ortho-diamine functionality. This arrangement allows for the construction of a variety of fused heterocyclic systems through condensation reactions with dicarbonyl compounds or their equivalents. For example, reaction with α-dicarbonyl compounds such as glyoxal or 2,3-butanedione (B143835) can lead to the formation of pyrazino[2,3-c]quinoline derivatives. Similarly, condensation with carboxylic acids or their derivatives can yield imidazo[4,5-c]quinoline structures. These fused systems are of significant interest in medicinal chemistry and materials science.

The synthesis of quinoline derivatives themselves often involves multi-step processes where intermediates are key. For instance, the synthesis of certain quinoline-amide derivatives begins with the cyclization of an aminobenzophenone with a β-dicarbonyl compound, followed by functional group manipulations like the reduction of a nitro group to an amine. nih.gov The resulting aminoquinoline can then be used in further coupling reactions. This modular approach highlights the role of substituted quinolines as foundational scaffolds. The 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a related heterocyclic core, has been synthesized using methods like the Pomeranz–Fritsch–Bobbitt cyclization, demonstrating the assembly of these complex scaffolds from simpler precursors. mdpi.com

The versatility of the 6-(difluoromethoxy)quinoline-3,4-diamine building block is enhanced by the presence of the difluoromethoxy group, which can improve properties such as metabolic stability and cell permeability in drug candidates. enamine.net The diamine moiety itself is a powerful nucleophile and can be used to introduce the quinoline core into larger molecular architectures.

Table 2: Representative Reactions of Aromatic ortho-Diamines

| Reagent | Product Type | Description |

|---|---|---|

| α-Diketones (e.g., benzil) | Fused Pyrazines | Condensation reaction forming a six-membered heterocyclic ring. |

| Carboxylic Acids / Aldehydes | Fused Imidazoles | Cyclocondensation, often requiring a catalyst or dehydrating agent, to form a five-membered ring. |

| Phosgene or equivalents | Fused Benzimidazolones | Formation of a cyclic urea (B33335) derivative. |

Note: This table illustrates general reactivity patterns for the ortho-diamine functionality present in the target compound.

Investigation of Corrosion Inhibition Mechanisms and Efficiency

Quinoline derivatives are widely recognized as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. scirp.orgrsc.orgresearchgate.net The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net The 6-(difluoromethoxy)quinoline-3,4-diamine molecule possesses multiple active sites for adsorption, including the nitrogen atom of the quinoline ring, the two nitrogen atoms of the diamine group, and the oxygen and fluorine atoms of the difluoromethoxy group. These heteroatoms have lone pairs of electrons that can coordinate with the vacant d-orbitals of iron on the steel surface.

The mechanism of inhibition is typically investigated using electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS). rsc.orgresearchgate.net PDP studies reveal whether an inhibitor acts on the anodic (metal dissolution), cathodic (hydrogen evolution), or both reactions (mixed-type). For many quinoline derivatives, a mixed-type inhibition is observed. rsc.orgresearchgate.net EIS measurements provide information about the resistance of the protective film formed on the metal surface. An increase in charge transfer resistance (Rct) and a decrease in double-layer capacitance (Cdl) upon addition of the inhibitor signify the formation of an effective protective layer.

The adsorption of these inhibitors on the metal surface is often described by adsorption isotherms, such as the Langmuir isotherm, which suggests the formation of a monolayer. rsc.orgresearchgate.net The strength and mode of adsorption (physisorption, chemisorption, or mixed) can be inferred from thermodynamic parameters like the Gibbs free energy of adsorption (ΔG°ads). nih.gov The difluoromethoxy group, being electron-withdrawing, influences the electron density distribution across the quinoline ring system, which in turn affects the molecule's interaction with the metal surface. researchgate.net

Table 3: Corrosion Inhibition Efficiency of Various Heterocyclic Compounds on Steel in Acidic Media

| Inhibitor | Concentration | Medium | Inhibition Efficiency (η%) | Method | Reference |

|---|---|---|---|---|---|

| Mebendazole | Not specified | 1M H₂SO₄ | 98.02% - 99.53% | PDP | researchgate.net |

| 5-propoxymethyl-8-hydroxyquinoline (PMHQ) | 10⁻³ M | 1 M HCl | 94% | Electrochemical | rsc.org |

| Naphthoquinone Derivative (Compound 1) | 100 mg·L⁻¹ | Simulated Production Water | 86% | PDP/EIS | scirp.org |

| Primaquine (PQ) | Not specified | 1 M HCl | >90% | Weight Loss, EIS, PDP | researchgate.net |

Note: This table provides context from related inhibitor studies, as specific data for 6-(difluoromethoxy)quinoline-3,4-diamine was not found.

Development as Analytical Reagents (e.g., fluorescent sensors)

The structural features of 6-(difluoromethoxy)quinoline-3,4-diamine make it a promising candidate for development as an analytical reagent, particularly as a fluorescent sensor. The quinoline core serves as a fluorophore, while the adjacent 3,4-diamine group provides an excellent metal ion chelation site. The binding of a target analyte, such as a metal cation (e.g., Zn²⁺), to the diamine moiety can significantly perturb the electronic structure of the fluorophore, leading to a detectable change in its fluorescence properties (e.g., intensity, wavelength). nih.govmdpi.com This "turn-on" or "turn-off" fluorescence response forms the basis of chemosensing.

Research has shown that pyrazolo[3,4-b]quinoline derivatives, which are structurally related, can act as effective fluorescent sensors for Zn²⁺. nih.govmdpi.com In one study, complexation with zinc ions resulted in a 60- to 69-fold enhancement in fluorescence emission. mdpi.com The detection limit for Zn²⁺ was determined to be as low as 1.93 x 10⁻⁷ M, demonstrating high sensitivity. mdpi.com The sensing mechanism often involves the inhibition of photoinduced electron transfer (PET) upon analyte binding, which "switches on" the fluorescence of the sensor molecule. nih.gov

Furthermore, quinoline-based molecules have been developed as "fluorescence enhancement-type" derivatizing reagents. For example, 6,7-difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid (FMQC) reacts with primary amino compounds to yield derivatives with up to 159 times higher fluorescence quantum efficiencies than the original reagent. nih.gov This principle could be adapted using the 6-(difluoromethoxy)quinoline-3,4-diamine scaffold, where one of the amino groups could be used to link to a recognition unit while the other participates in a fluorescence-generating reaction upon analyte binding. Dimeric versions of quinolone chromophores have also been synthesized to create sensors that bind specific guests, such as diamines, through the formation of bis-iminium ions, producing large changes in fluorescence.

Table 4: Performance of Representative Quinoline-Based Fluorescent Sensors

| Sensor | Analyte | Detection Limit | Response | Reference |

|---|---|---|---|---|

| 1H-Pyrazolo[3,4-b]quinoline Derivative (PQPc) | Zn²⁺ | 1.93 x 10⁻⁷ M | Fluorescence enhancement | mdpi.com |

| Quinolone Dimer | Diamines | N/A | Fluorescence enhancement (up to 6.6-fold) | |

| FMQC Reagent | Aliphatic primary amines | N/A | Fluorescence enhancement (12-159 fold) | nih.gov |

Note: This table highlights the potential applications of the target compound by analogy with existing quinoline-based analytical reagents.

Table 5: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 6-(Difluoromethoxy)quinoline-3,4-diamine |

| 2-(Aryl/thiophen-2-yl)quinazolin-4(3H)-one |

| 2-(4'-N,N-diphenylamino[1,1'-biphenyl]-4-yl)-quinazolin-4(3H)-one |

| 3,4-dicyano-6,7-dimethoxy-carbostyril |

| 3,6-Diamino-7,8-dihydroisoquinoline-4-carbonitrile |

| 1H-Pyrazolo[3,4-b]quinoline |

| Glyoxal |

| 2,3-Butanedione |

| Pyrazino[2,3-c]quinoline |

| Imidazo[4,5-c]quinoline |

| 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid |

| Mebendazole |

| 5-propoxymethyl-8-hydroxyquinoline |

| Primaquine |

| Methyl 2-amino-4-(4-methoxyphenyl)-4H-pyrano[3,2–h]quinoline-3-carboxylate |

| 6,7-difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-(difluoromethoxy)quinoline-3,4-diamine, and how are intermediates stabilized?

- Methodological Answer : A common approach involves multi-step synthesis starting with halogenated quinoline precursors. For example, nitro intermediates can be reduced to diamines using SnCl₂·2H₂O in ethanol under reflux (75°C, 5–7 hours), followed by alkaline workup and ethyl acetate extraction to isolate the diamine . Due to the instability of diamine intermediates, immediate use in subsequent reactions (e.g., cyclization or functionalization) is recommended. Column chromatography (silica gel, ethyl acetate/hexane gradients) is typically employed for purification .

Q. How is the purity and structural integrity of 6-(difluoromethoxy)quinoline-3,4-diamine confirmed in synthetic workflows?

- Methodological Answer : Analytical techniques include:

- NMR Spectroscopy : H and C NMR to verify substitution patterns (e.g., difluoromethoxy protons at δ ~6.5–7.0 ppm with splitting due to coupling) .

- IR Spectroscopy : Peaks at ~3350 cm (N-H stretch) and ~1250 cm (C-F stretch) confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H] for C₁₀H₁₀F₂N₂O).

Q. What are the critical parameters for optimizing yields in diamine synthesis?

- Methodological Answer : Key factors include:

- Reduction Efficiency : Use of excess SnCl₂·2H₂O (7 mmol per 1 mmol nitro precursor) ensures complete nitro-to-amine conversion .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates in Pd-catalyzed cross-coupling steps .

- Temperature Control : Reflux conditions (75–80°C) balance reaction rate and side-product formation.

Advanced Research Questions

Q. How can competing side reactions (e.g., over-reduction or oxidation) be mitigated during diamine synthesis?

- Methodological Answer :

- Controlled Stoichiometry : Precise molar ratios of reducing agents (e.g., SnCl₂) prevent over-reduction of the quinoline core .

- Inert Atmosphere : Conducting reactions under nitrogen/argon minimizes oxidation of amine intermediates.

- Additives : Chelating agents (e.g., EDTA) may sequester metal impurities that catalyze degradation.

Q. What strategies address low regioselectivity in functionalizing the quinoline scaffold?

- Methodological Answer :

- Directed Metalation : Use of directing groups (e.g., -NH₂) with Pd catalysts enables selective C-H activation at the 3,4-positions .

- Protection/Deprotection : Temporary protection of the diamine group (e.g., Boc-protection) prevents undesired side reactions during difluoromethoxy introduction.

Q. How are computational methods applied to predict reactivity or spectroscopic properties of 6-(difluoromethoxy)quinoline-3,4-diamine?

- Methodological Answer :

- DFT Calculations : Predict electronic effects of the difluoromethoxy group on aromatic ring electron density (e.g., Hammett σ constants for substituent effects).

- NMR Chemical Shift Prediction : Software like ACD/Labs or Gaussian simulates F NMR shifts (~-140 to -160 ppm for CF₂ groups) to aid assignment .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points or spectral How to validate authenticity?

- Methodological Answer : Cross-reference with authoritative databases (e.g., NIST Chemistry WebBook) and replicate synthesis under published conditions . For example, if a reported melting point (e.g., 223–225°C) conflicts with observed data, verify solvent used for crystallization (e.g., ethanol vs. acetonitrile) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.